N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
The compound contains several functional groups and rings, including a benzofuran, a tetrahydrothiazolo[5,4-c]pyridine, and an isoxazole. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of multiple ring structures and functional groups. These groups will have a significant impact on the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. The presence of multiple ring structures and functional groups in this compound suggests that it could have interesting properties, but without more specific information, it’s difficult to predict what these might be .Scientific Research Applications
Metabolic Pathways and Detection Techniques
Metabolism and Disposition in Humans : A study on the orexin 1 and 2 receptor antagonist, SB-649868, which shares a similar complex chemical structure with benzofuran and thiazole components, demonstrated the importance of understanding the metabolic pathways and disposition of such compounds in humans. The study highlighted that the compound was extensively metabolized, primarily via oxidation of the benzofuran ring, with the resultant metabolites being the principal components excreted in feces and urine (Renzulli et al., 2011).
Urinary Metabolites Detection : Research on urinary metabolites of various substances, including organophosphate and pyrethroid pesticides, emphasizes the development and application of detection techniques for monitoring exposure to complex compounds. Such studies provide a framework for detecting and understanding the metabolism of intricate chemical compounds within the human body (Bravo et al., 2019).
Potential Therapeutic Uses and Research Applications
PET Amyloid Ligand Uptake in Alzheimer's Disease : A study using PET imaging to measure the uptake of N-methyl-[11C]2-(4′:-methylaminophenyl)-6-hydroxybenzothiazole ([11C]PIB) in Alzheimer’s disease (AD) demonstrates the application of complex compounds in medical diagnostics. It showcases how such chemicals can be used in research to understand disease mechanisms and potential therapeutic targets (Kemppainen et al., 2006).
Behavioral and Biochemical Studies : The investigation of dopaminergic agonists, such as 6-Methylamino-4,5,6,7-tetrahydrobenzothiazole, illustrates the research interest in compounds with benzothiazole structures for their potential therapeutic effects on neurological conditions. This area of research has implications for understanding the action mechanisms of similar compounds and exploring their potential therapeutic applications (Ponzio et al., 1987).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c1-11-8-14(24-30-11)19(26)23-21-22-13-6-7-25(10-17(13)31-21)20(27)16-9-12-4-3-5-15(28-2)18(12)29-16/h3-5,8-9H,6-7,10H2,1-2H3,(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCNZTHAMGZJMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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